molecular formula C25H27N5O3 B2366792 9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 844828-57-5

9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2366792
CAS No.: 844828-57-5
M. Wt: 445.523
InChI Key: LYNYLQRTUMQIOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a tricyclic xanthine derivative designed for neurodegenerative disease research, particularly as a multi-target directed ligand (MTDL) for investigating Parkinson's disease pathophysiology . Compounds within this structural class are investigated for their potential to simultaneously block adenosine A 2A and A 1 receptors and inhibit the dopamine-metabolizing enzyme monoamine oxidase B (MAO-B) . This multi-target mechanism is significant for research as it may produce synergistic effects; MAO-B inhibition directly prevents dopamine degradation, while A 2A receptor blockade enhances signaling through dopamine D 2 receptors . The constrained tetrahydropyrimido ring system annelated to the xanthine core mimics the bioactive conformation of older styrylxanthine derivatives, making this chemotype a valuable tool for probing complex neuropharmacological pathways and for the development of potential neuroprotective agents .

Properties

IUPAC Name

9-(3-methoxyphenyl)-1,7-dimethyl-3-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3/c1-17-15-29(19-10-7-11-20(14-19)33-3)24-26-22-21(30(24)16-17)23(31)28(25(32)27(22)2)13-12-18-8-5-4-6-9-18/h4-11,14,17H,12-13,15-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYNYLQRTUMQIOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC4=CC=CC=C4)C5=CC(=CC=C5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 9-(3-methoxyphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on available research findings and data.

  • Molecular Formula : C19H23N5O3
  • Molecular Weight : 369.4 g/mol
  • Purity : Typically around 95% .

Research indicates that this compound may interact with various biological targets including adenosine receptors and monoamine oxidase (MAO) enzymes. Specifically, it has been identified as a dual antagonist for A1 and A2A adenosine receptors (ARs), which are implicated in numerous physiological processes including neurotransmission and immune response .

1. Adenosine Receptor Antagonism

The compound exhibits significant affinity for both A1 and A2A receptors. For instance:

  • Ki values for human A1 receptors are reported at approximately 249 nM and for A2A receptors at 253 nM .

This dual antagonistic activity suggests potential therapeutic applications in conditions such as Parkinson's disease and other neurodegenerative disorders where adenosine receptor modulation is beneficial.

2. Monoamine Oxidase Inhibition

In addition to its receptor antagonism, the compound also acts as an inhibitor of MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine. The inhibition of MAO-B can lead to increased levels of these neurotransmitters in the brain, which is advantageous in treating mood disorders and neurodegenerative diseases .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of similar compounds on neuronal cell lines, derivatives of tetrahydropyrimido-purines demonstrated reduced cytotoxicity while enhancing neuronal survival under oxidative stress conditions. This suggests that the compound may have protective effects on neuronal health .

Case Study 2: Antimycobacterial Activity

While primarily studied for its neurological implications, structural analogs of this compound have shown promising antimycobacterial activity against Mycobacterium tuberculosis with MIC values around 1 μM. This indicates a potential role in treating tuberculosis, particularly in drug-resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its chemical structure:

  • Substituents at positions N1 and N3 have been shown to modulate receptor affinity and selectivity.
  • Variations in the phenethyl group influence both solubility and biological efficacy .

Data Summary Table

PropertyValue
Molecular FormulaC19H23N5O3
Molecular Weight369.4 g/mol
A1 Receptor Ki249 nM
A2A Receptor Ki253 nM
MAO-B InhibitionYes
Antimycobacterial MIC~1 μM

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The table below compares substituents, molecular formulas, and physical properties of closely related compounds:

Compound ID/Name Substituents (Key Positions) Molecular Formula Melting Point (°C) Yield (%) Key Spectral Data (IR/NMR/UV)
Target Compound 3-phenethyl, 9-(3-methoxyphenyl) C₂₅H₂₉N₅O₃ Not reported Not reported Likely IR: ~1700 cm⁻¹ (C=O stretch)
3-(2-Ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-... () 3-(2-ethoxyethyl) C₂₂H₂₉N₅O₄ Not reported Not reported NMR: δ 3.35–3.59 (m, CH₂ groups)
1,3-Dimethyl-9-(prop-2-ynyl)-...dione (24, ) 9-(prop-2-ynyl) C₁₃H₁₅N₅O₂ 203–206 93 UV λmax: 296 nm, logε 4.19
9-Ethenyl-1,3-dimethyl-...dione (22, ) 9-ethenyl C₁₂H₁₅N₅O₂ 268–271 70 IR: 3108–3089 cm⁻¹ (CH=CH₂)
10-Ethyl-1,3-dimethyl-...diazepino[2,1-f]purine-dione (26, ) 10-ethyl C₁₃H₁₉N₅O₂ 124–125 38 NMR: δ 1.22–1.26 (t, CH₃CH₂)
9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-...dione () 9-(2-chloro-6-fluorobenzyl) C₁₈H₁₆ClFN₄O₂ Not reported Not reported Microwave-assisted synthesis

Key Observations :

  • Substituent Effects on Yield : Propargyl (compound 24) and ethenyl (22) groups at position 9 yield 93% and 70%, respectively, suggesting sterically compact substituents favor higher efficiency .
  • Melting Points : Bulky substituents (e.g., ethenyl in 22) correlate with higher melting points (268–271°C), likely due to increased molecular rigidity .
  • Spectral Trends : All compounds show IR C=O stretches near 1700 cm⁻¹, consistent with the purine-dione core .
Receptor Affinity and Enzyme Inhibition
  • : Octahydroisoquinolinyl-alkyl derivatives (e.g., compound 5) exhibit high 5-HT₁A/D₂ receptor affinity (Ki < 50 nM) and PDE4B/PDE10A inhibition (IC₅₀ < 1 μM). The dihydroisoquinolinyl group enhances binding via hydrophobic interactions .
  • The 3-methoxyphenyl group could modulate electron density, akin to halogenated benzyl groups in MAO-B inhibitors () .
Fluorescence and Photophysical Properties
  • Pyrido[1,2-e]purine-diones (–7, 9–11): Fluorophenyl substituents (e.g., 9a, λem = 527 nm) exhibit strong fluorescence, while methoxy groups (e.g., target compound) may redshift emission due to electron-donating effects .

Preparation Methods

Dibromo Intermediate Generation

Treatment of 6-aminouracil with N-bromosuccinimide (NBS) in anhydrous dimethylformamide (DMF) at 0–5°C generates a 5,5-dibromo-6-imino intermediate. This step proceeds via electrophilic bromination, with the reaction monitored by thin-layer chromatography (TLC) to confirm intermediate formation.

Cyclization with Aromatic Amines

The dibromo intermediate reacts in situ with 3-methoxyphenylamine in the presence of pyridine derivatives to form the pyrimido[2,1-f]purine-2,4-dione core. Cyclization occurs under reflux conditions (80–90°C, 6–8 hours), yielding the tetracyclic structure with a 68–72% isolated yield.

Key Reaction Parameters:

  • Solvent: Anhydrous DMF or dichloromethane (DCM)
  • Temperature: 0–5°C (Step 1); 80–90°C (Step 2)
  • Catalysts: Pyridine (10 mol%) for deprotonation

Substituent Introduction: 3-Phenethyl and 1,7-Dimethyl Groups

Functionalization at the N(3) and N(1/7) positions requires regioselective alkylation.

N(3)-Phenethylation

The phenethyl group is introduced via Mitsunobu reaction or alkylation with phenethyl bromide. A sealed-tube method using triethylamine as a base and DMF as a solvent achieves 85–90% conversion at 130°C over 3 hours.

$$
\text{Core} + \text{Phenethyl bromide} \xrightarrow[\text{130°C, 3h}]{\text{Et}_3\text{N, DMF}} \text{N(3)-Phenethyl derivative}
$$

N(1/7)-Dimethylation

Dimethylation employs methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H₂O). Reaction at 50°C for 12 hours ensures complete methylation, confirmed by $$^1\text{H}$$ NMR (singlets at δ 3.15 and 3.22 ppm for N–CH₃).

Optimization of Reaction Conditions

Solvent and Temperature Effects

Parameter Optimal Condition Yield (%) Purity (%)
Solvent (NBS step) Anhydrous DMF 72 98
Temperature (Cyclization) 85°C 68 95
Alkylation Catalyst Triethylamine 90 97

Purification Strategies

  • Silica Gel Chromatography : Eluent: 95:5 ethyl acetate/methanol (Rf = 0.45).
  • Recrystallization : Ethanol/water (7:3) yields needle-shaped crystals (mp 214–216°C).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-alkylation : Excess methyl iodide leads to quaternary ammonium salts, mitigated by stoichiometric control.
  • Ring-Opening : Hydrolytic cleavage of the purine ring under acidic conditions, avoided by maintaining pH > 8.

Spectroscopic Validation

  • $$^1\text{H}$$ NMR (DMSO-d6): δ 4.60 (s, 1H, N–CH₂–Ph), 3.75 (s, 3H, OCH₃), 2.84–3.26 (m, 4H, CH₂–CH₂).
  • HRMS : m/z 411.22704 [M+H]⁺ (calc. 411.22704).

Industrial Scalability and Green Chemistry

Continuous Flow Synthesis

Adoption of microreactors reduces reaction time (2 hours vs. 6 hours batch) and improves yield (78% vs. 68%) by enhancing heat/mass transfer.

Solvent Recycling

DMF recovery via vacuum distillation achieves 92% reuse efficiency, aligning with green chemistry principles.

Q & A

Q. Critical Parameters :

  • Temperature : 80–120°C for cyclization (lower temperatures reduce side products) .
  • Catalysts : Pd(PPh₃)₄ for cross-coupling reactions (yields >85% with optimized ligand ratios) .
  • Solvent Choice : Polar aprotic solvents (DMF, n-butanol) enhance reaction efficiency .

Q. Table 1: Reaction Conditions from Analogous Syntheses

StepSolventTemp (°C)CatalystYield (%)Reference
Cyclizationn-Butanol110None93
Suzuki CouplingDMF80Pd(PPh₃)₄87

Basic: What analytical methods confirm the compound’s structure and purity?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl protons at δ 6.8–7.4 ppm; methyl groups at δ 3.1–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 460.93 for analogs) .
  • HPLC/UPLC : Purity >95% achieved via C18 columns with methanol/water gradients (e.g., tR = 6.18–7.24 min for related compounds) .

Basic: What biological activities are reported for this compound class?

  • Anti-inflammatory Activity : IC50 of 1.2 µM in COX-2 inhibition assays (comparable to naproxen) .
  • Anticancer Potential : 60% growth inhibition in MCF-7 breast cancer cells at 10 µM via kinase modulation .
  • Neuroprotective Effects : MAO-B inhibition (IC50 = 50 nM) in hybrid purine derivatives .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

  • Substituent Modulation :
    • Methoxy Groups : 3-Methoxyphenyl enhances solubility but reduces CNS penetration vs. 4-substituted analogs .
    • Phenethyl Chain : Longer alkyl chains (e.g., propyl) improve receptor binding affinity by 30% in kinase assays .
  • In Silico Docking : Molecular dynamics simulations predict binding to ATP pockets in kinases (Glide score: −9.2 kcal/mol) .

Q. Table 2: SAR Trends in Analogous Compounds

Substituent PositionBioactivity ChangeReference
N3-Phenethyl↑ Anticancer potency
C9-Methoxyphenyl↓ Toxicity vs. chlorophenyl

Advanced: How to resolve contradictions between in vitro and in vivo activity data?

  • Case Study : A pyrimidopurinedione analog showed potent COX-2 inhibition in vitro (IC50 = 1.5 µM) but limited efficacy in rat arthritis models due to poor bioavailability .
  • Solutions :
    • Formulation Optimization : Nanoemulsions increase oral absorption by 3-fold .
    • Metabolite Profiling : LC-MS/MS identifies active metabolites (e.g., demethylated derivatives) contributing to in vivo effects .

Advanced: What computational strategies predict pharmacokinetic properties?

  • ADMET Prediction : SwissADME estimates moderate BBB permeability (logBB = −0.5) and CYP3A4 substrate liability .
  • MD Simulations : 100-ns trajectories reveal stable binding to adenosine A2A receptors (RMSD < 2.0 Å) .

Methodological: How to optimize reaction yields during scale-up?

  • Flow Chemistry : Continuous reactors reduce reaction time by 50% and improve reproducibility .
  • Microwave Assistance : 30-minute cycles at 150°C achieve 90% yield in cyclization steps (vs. 10 hours conventionally) .

Methodological: Which analytical techniques ensure batch-to-batch consistency?

  • UPLC-MS : Monitors impurities <0.1% using ESI+ mode .
  • X-ray Crystallography : Resolves stereochemical ambiguities (e.g., C9 configuration) with 0.05 Å resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.